VH032-C2-NH-Boc

PROTAC linker chemistry VHL ligand conjugation Targeted protein degradation

PROTAC programs face long synthetic timelines due to complex linker synthesis. VH032-C2-NH-Boc eliminates this bottleneck with a pre-installed C2-alkyl-Boc-amine linker, enabling direct amide conjugation to carboxyl-containing target ligands in a single step. This ≥98% pure, Boc-protected VHL ligand ensures batch-to-batch reproducibility. - Enables one-step deprotection & conjugation, reducing synthesis cycles. - Precisely defined C2 spacer geometry for reproducible linker SAR investigations.

Molecular Formula C31H45N5O6S
Molecular Weight 615.8 g/mol
Cat. No. B12385135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVH032-C2-NH-Boc
Molecular FormulaC31H45N5O6S
Molecular Weight615.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCNC(=O)OC(C)(C)C)O
InChIInChI=1S/C31H45N5O6S/c1-19-25(43-18-34-19)21-12-10-20(11-13-21)16-33-27(39)23-15-22(37)17-36(23)28(40)26(30(2,3)4)35-24(38)9-8-14-32-29(41)42-31(5,6)7/h10-13,18,22-23,26,37H,8-9,14-17H2,1-7H3,(H,32,41)(H,33,39)(H,35,38)/t22-,23+,26-/m1/s1
InChIKeyNZTPEAOXIRFPEP-MVERNJQCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VH032-C2-NH-Boc: Pre-functionalized VHL Ligand for PROTAC Synthesis


tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate, commonly designated as VH032-C2-NH-Boc (CAS 2361119-87-9), is a Boc-protected derivative of the VH032 ligand that functions as a selective recruiter of the von Hippel-Lindau (VHL) E3 ubiquitin ligase . This compound is a specialized chemical intermediate intended for the construction of proteolysis-targeting chimeras (PROTACs), featuring a pre-installed C2-alkyl linker terminating in a Boc-protected amine that enables direct conjugation to carboxyl-containing target-protein ligands . As a member of the hydroxyproline-based peptidomimetic class that dominates contemporary VHL-recruiting PROTAC development, this compound represents a critical building block in the targeted protein degradation (TPD) supply chain [1].

Why VH032-C2-NH-Boc Cannot Be Substituted


Generic substitution of VHL-recruiting ligands is technically infeasible due to fundamental differences in linker attachment chemistry, exit vector geometry, and synthetic accessibility. While the parent VH032 ligand (Kd = 185 nM) provides the core binding pharmacophore , the specific pre-functionalization with a C2-alkyl-Boc-amine linker in VH032-C2-NH-Boc eliminates the need for bespoke linker synthesis and iterative coupling optimization that would otherwise consume significant synthetic resources. Systematic SAR investigations have demonstrated that linker composition and attachment point critically influence ternary complex formation efficiency, cellular permeability, and ultimate degradation potency [1]. Furthermore, direct head-to-head comparisons of structurally related VHL ligand-linker conjugates reveal that seemingly minor modifications—such as the difference between a C2-NH-Boc moiety versus a C1-CH2-NHBoc unit—yield distinct molecular geometries that produce divergent PROTAC degradation profiles [2]. Substitution with an unprotected analog or a linker of different length risks compromising degrader efficacy and necessitates extensive re-optimization.

Quantitative Comparison: VH032-C2-NH-Boc vs. Analogs


Linker Length: C2-Alkyl vs. C1-Acetamide

VH032-C2-NH-Boc (target compound) incorporates a C2-alkyl linker terminating in a Boc-protected amine, yielding a molecular weight of 615.78 g/mol . In contrast, the closely related analog VH032-NH-CO-CH2-NHBoc features a shorter C1-acetamide linker with a molecular weight of 587.7 g/mol . The 28.08 g/mol mass difference corresponds to an additional methylene unit in the alkyl chain, which translates to an approximate 1.3 Å increase in linker length. This spatial distinction directly influences the achievable distance between the VHL E3 ligase binding site and the target protein ligand in the ternary complex, a parameter known to critically affect cooperative binding and degradation efficiency [1].

PROTAC linker chemistry VHL ligand conjugation Targeted protein degradation

Pre-installed Linker vs. No Linker

VH032-C2-NH-Boc incorporates a C2-alkyl-Boc-amine linker attached to the VHL ligand core, presenting a nucleophilic amine for amide bond formation with carboxyl-containing target ligands after Boc deprotection . VH032 analogue-2 (MW = 516.65 g/mol) lacks any pre-installed linker, consisting solely of the Boc-protected VHL ligand core with no pendant reactive handle beyond the deprotected amine . The target compound therefore enables a single-step conjugation workflow (Boc deprotection followed by direct coupling), whereas VH032 analogue-2 requires separate linker synthesis, purification, and sequential coupling steps. The molecular weight difference of 99.13 g/mol reflects the pre-installed C2-alkyl-Boc-amine linker module in the target compound.

PROTAC linker VHL ligand conjugation chemistry

VHL Binding Affinity: Class-Level Evidence

Systematic SPR-based SAR investigation of the hydroxyproline-based VHL ligand VH032 established that modifications to the N-terminal capping group and linker attachment site modulate binding affinity to the VHL-ElonginB-ElonginC (VBC) complex [1]. While the specific Kd value for VH032-C2-NH-Boc has not been reported in peer-reviewed literature, the parent VH032 ligand binds VHL with a Kd of 185 nM . More potent VHL binders derived from the same scaffold, such as VH298, achieve Kd values below 100 nM through optimized N-terminal capping [2]. The target compound retains the core VH032 pharmacophore with linker attachment at the N-terminus, a site that tolerates substantial structural elaboration without ablating VHL recognition.

VHL binding affinity PROTAC ternary complex SPR assay

Linker Impact on Degradation Potency

A systematic investigation of VHL-recruiting BRD4 degraders demonstrated that variations in linker composition, length, and attachment chemistry produce substantial differences in degradation potency [1]. Newly designed degraders in this study showed significantly improved degradation potency compared to the benchmark MZ1 degrader. Additionally, a recent study of VHL PROTAC cell permeability found that linker design had a profound impact on passive cell permeability, with certain linker compositions facilitating shielding of polar surface area in nonpolar environments [2]. These findings establish that the choice of VHL ligand-linker conjugate—such as VH032-C2-NH-Boc versus alternative pre-functionalized intermediates—is not merely a matter of synthetic convenience but directly influences the pharmacological properties of the final degrader.

PROTAC linker degradation potency ternary complex

VH032-C2-NH-Boc Applications in PROTAC Development


Rapid PROTAC Synthesis for Screening

In drug discovery programs requiring the parallel synthesis of multiple PROTAC candidates against a validated target protein, VH032-C2-NH-Boc enables a streamlined workflow: Boc deprotection under acidic conditions followed by direct amide coupling to carboxyl-containing target ligands. This single-step conjugation eliminates the need for separate linker synthesis and purification, reducing synthetic cycle time and enabling the generation of degrader libraries for high-throughput cellular degradation screening .

Degradation Studies with Defined Linker Geometry

For target proteins where ternary complex formation is sensitive to linker length and geometry—as demonstrated in systematic SAR studies showing that linker variations profoundly impact degradation potency [1]—the precisely defined C2-alkyl spacer in VH032-C2-NH-Boc provides a reproducible starting point for structure-activity relationship investigations. This compound enables systematic exploration of the relationship between linker composition and degradation efficiency without introducing synthetic variability.

Academic and CRO PROTAC Synthesis

In academic laboratories or CRO settings where complex multi-step linker syntheses may be resource-prohibitive, VH032-C2-NH-Boc provides a commercially available, pre-functionalized building block that reduces the synthetic burden. The compound's commercial availability with ≥98% purity [2] ensures batch-to-batch consistency, facilitating reproducible PROTAC preparation and enabling researchers to focus resources on target ligand optimization rather than linker chemistry development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for VH032-C2-NH-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.